Neogen

Description

Structure

3D Structure

Properties

CAS No. |

182295-87-0 |

|---|---|

Molecular Formula |

C22H30N4O6 |

Molecular Weight |

446.5 g/mol |

IUPAC Name |

(4S)-4-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-5-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C22H30N4O6/c1-3-12(2)19(23)21(30)25-16(8-9-18(27)28)20(29)26-17(22(31)32)10-13-11-24-15-7-5-4-6-14(13)15/h4-7,11-12,16-17,19,24H,3,8-10,23H2,1-2H3,(H,25,30)(H,26,29)(H,27,28)(H,31,32)/t12-,16-,17-,19-/m0/s1 |

InChI Key |

LEHPJMKVGFPSSP-ZQINRCPSSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)N |

Appearance |

Solid powder |

Other CAS No. |

11067-82-6 |

Pictograms |

Corrosive; Irritant |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

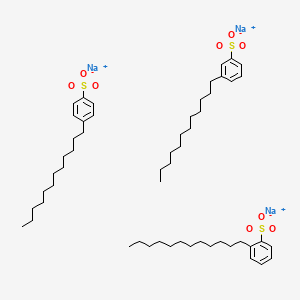

tetrapropylenebenzyl sulfonate TPPBS |

Origin of Product |

United States |

Foundational & Exploratory

Detecting Hormones with Neogen ELISA Kits: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies behind Neogen's Enzyme-Linked Immunosorbent Assay (ELISA) kits for the quantitative detection of hormones. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize these powerful tools for their analytical needs. This compound has a long-standing expertise in developing and manufacturing robust immunoassay solutions, with a quality management system certified to ISO 9001 standards.[1]

Core Principle: The Competitive ELISA

This compound's ELISA kits for the detection of small molecule hormones, such as steroids, primarily operate on the principle of a direct competitive ELISA .[2][3] This assay format is particularly well-suited for small molecules that cannot be simultaneously bound by two antibodies, a requirement for the sandwich ELISA format.

The fundamental principle of the competitive ELISA is the competition between the unlabeled hormone present in the sample (or standard) and a fixed amount of enzyme-labeled hormone (the conjugate) for a limited number of specific antibody binding sites that are pre-coated onto the wells of a microplate.[4][5]

The concentration of the hormone in the sample is inversely proportional to the signal generated. A high concentration of the target hormone in the sample will result in less of the enzyme-labeled hormone binding to the antibodies, leading to a weaker signal. Conversely, a low concentration of the target hormone will allow more of the enzyme-labeled hormone to bind, resulting in a stronger signal.

Biochemical Signaling Pathway in a Competitive ELISA Well

The following diagram illustrates the key molecular interactions and the reaction cascade that occurs within a single well of a this compound competitive ELISA plate.

Caption: Competitive binding of sample hormone and enzyme-conjugated hormone to the antibody.

Alternative Principle: The Sandwich ELISA

While this compound's portfolio for hormones is centered on competitive ELISAs, it is pertinent for researchers to be aware of the sandwich ELISA principle, which is commonly employed for the detection of larger molecules like protein hormones (e.g., growth hormone, insulin, luteinizing hormone). This compound utilizes the sandwich ELISA technology for other applications, such as allergen protein detection.

In a sandwich ELISA, the target antigen in the sample is "sandwiched" between two specific antibodies: a capture antibody coated on the plate and a detection antibody. The signal generated is directly proportional to the amount of antigen in the sample.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for a selection of this compound's hormone ELISA kits. This data is essential for assay selection and experimental design.

Assay Specifications

| Hormone Detected | Catalog Number | Assay Range | Sample Volume | Total Assay Time |

| Cortisol | 402710 | 0.04 - 10 ng/mL | 50 µL | 90 minutes |

| Estradiol | 402110 | 0.02 - 2 ng/mL | 50 µL | 90 minutes |

| Progesterone | 402310 | 0.4 - 40.0 ng/mL | 50 µL | 75 minutes |

| Testosterone | 402510 | 0.002 - 0.2 ng/mL | 50 µL | 90 minutes |

Cross-Reactivity Data

Cross-reactivity is a critical parameter that defines the specificity of the antibody used in the ELISA kit. The following data indicates the percentage of cross-reactivity of the antibody with structurally related hormones.

| Kit | Cross-Reactant | % Cross-Reactivity |

| Cortisol | Cortisol | 100.0% |

| Prednisolone | 47.4% | |

| Cortisone | 15.7% | |

| 11-Deoxycortisol | 15.0% | |

| Prednisone | 7.83% | |

| Corticosterone | 4.81% | |

| Estradiol | 17β-Estradiol | 100.0% |

| Testosterone | 1.0% | |

| Estriol | 0.41% | |

| Estrone | 0.10% | |

| Progesterone | Progesterone | 100.0% |

| Deoxycorticosterone | 2.5% | |

| Corticosterone | 2.0% | |

| Pregnenolone | 2.0% | |

| Androstenedione | 1.0% | |

| 17-Hydroxyprogesterone | 0.40% |

Experimental Protocols

This section provides a detailed, generalized methodology for performing a quantitative hormone analysis using a this compound competitive ELISA kit. For specific details, always refer to the instruction manual provided with the particular kit.

I. Reagent Preparation

-

Bring all reagents to room temperature before use.

-

Prepare Wash Buffer: Dilute the concentrated wash buffer with deionized water as instructed in the kit manual.

-

Prepare Standards: Serially dilute the provided hormone standard to create a standard curve. The concentrations will be specified in the kit's manual.

-

Dilute Enzyme Conjugate: Dilute the concentrated hormone-enzyme conjugate with the provided EIA buffer. The dilution factor is kit-specific.

II. Sample Preparation

-

Urine and Tissue Culture Supernatants: These samples can often be assayed directly after dilution with the appropriate buffer.

-

Plasma and Serum: These matrices typically require an extraction step to remove interfering substances. A common procedure involves liquid-liquid extraction with a solvent like ethyl ether, followed by evaporation of the solvent and reconstitution of the residue in the assay buffer.

III. Assay Procedure

The following diagram outlines the typical workflow for a this compound competitive ELISA for hormone detection.

Caption: A generalized experimental workflow for this compound's competitive ELISA kits.

IV. Data Analysis

-

Read the absorbance of each well using a microplate reader at the specified wavelength (typically 650 nm, or 450 nm if a stop solution is used).

-

Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. A log-logit or four-parameter logistic (4PL) curve fit is often recommended for competitive ELISAs.

-

Determine the concentration of the hormone in the unknown samples by interpolating their absorbance values from the standard curve.

-

Multiply by the dilution factor if the samples were diluted prior to the assay.

Conclusion

This compound's ELISA kits provide a reliable and sensitive platform for the quantitative determination of hormones in various biological samples. The core technology for their steroid hormone kits is the direct competitive ELISA, which offers a robust method for analyzing small molecules. By understanding the principles and protocols outlined in this guide, researchers can effectively utilize these kits to generate accurate and reproducible data in their studies. For optimal results, it is always recommended to consult the specific documentation provided with each kit.

References

A Technical Guide to the Sensitivity of Neogen's K-Blue TMB Substrates

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core sensitivity characteristics of Neogen's K-Blue® line of 3,3',5,5'-tetramethylbenzidine (B1203034) (TMB) substrates. Designed for horseradish peroxidase (HRP)-based immunoassays, the K-Blue portfolio offers a range of sensitivities to accommodate diverse assay requirements. This document provides a comparative overview of the available formulations, detailed experimental protocols for their use and evaluation, and a visualization of the underlying biochemical pathways.

Introduction to K-Blue TMB Substrates

This compound's K-Blue substrates are one-component, ready-to-use chromogenic solutions containing TMB and hydrogen peroxide (H₂O₂).[1][2][3][4][5] The enzymatic reaction initiated by HRP catalyzes the oxidation of TMB, resulting in the formation of a soluble blue product with a maximum absorbance at approximately 650 nm. This reaction can be terminated by the addition of an acid, which converts the blue product to a yellow diimine product with a maximum absorbance of 450 nm. The intensity of the color is directly proportional to the HRP activity, enabling sensitive quantification in various immunoassay formats, particularly ELISA.

This compound offers several K-Blue formulations, each with distinct activity levels to suit different assay needs, from high-sensitivity assays to those requiring a broader dynamic range. All formulations are characterized by low background, long-term stability, and lot-to-lot consistency.

Comparative Sensitivity and Performance

The various K-Blue formulations are primarily differentiated by their kinetic activity, which translates to varying levels of sensitivity. The choice of substrate is critical and should be tailored to the specific requirements of the immunoassay.

| Substrate Formulation | Relative Activity | Key Features | Shelf Life (at 2-8°C) |

| K-Blue® Advanced | High | Superior activity and rapid turnover rate. Increased sensitivity at higher HRP concentrations. | 48 months |

| K-Blue® Advanced Plus | High | High activity with no hazardous labeling. | 24 months |

| Enhanced K-Blue® | High | Highly sensitive with very low background. Does not contain DMF or DMSO. | 48 months |

| K-Blue® Aqueous | Mid-level | 100% solvent-free formulation, ideal for stringent regulatory environments. | 36 months |

| K-Blue® Select | Mid-level | Ideal for assays requiring a less active substrate to broaden the dynamic range. | 24 months |

| Custom TMB | Mid-level | Suited for assays that benefit from a less active substrate. | 36 months |

Kinetic Performance Comparison

While specific quantitative data such as Limit of Detection (LOD) and Signal-to-Noise (S/N) ratios are not extensively published in a comparative format, the kinetic performance of the different substrates provides a strong indication of their relative sensitivities. A higher rate of color formation corresponds to a more sensitive substrate.

The following table summarizes the relative activity based on the rate of color formation in the presence of HRP.

| HRP Concentration (ng/mL) | K-Blue® Advanced (mAbs/min) | Enhanced K-Blue® (mAbs/min) |

| 0 | ~0 | ~0 |

| 50 | ~1.5 | ~1.2 |

| 100 | ~3.0 | ~2.5 |

| 150 | ~4.5 | ~3.8 |

| 200 | ~6.0 | ~5.0 |

| 250 | ~7.5 | ~6.3 |

Data extrapolated from graphical representations in this compound's technical literature. Actual values may vary depending on assay conditions.

Experimental Protocols

The following are detailed methodologies for the use and evaluation of K-Blue TMB substrates in a typical ELISA application.

General ELISA Protocol with K-Blue Substrate

This protocol outlines the final steps of a standard sandwich ELISA procedure where the K-Blue substrate is used for detection.

Materials:

-

Microplate washer

-

Microplate reader with 650 nm and/or 450 nm filters

-

This compound K-Blue TMB Substrate of choice

-

Stop Solution (e.g., 1N H₂SO₄ or this compound's Red Stop Solution)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Completed ELISA plate post-incubation with HRP-conjugate

Procedure:

-

Washing: Thoroughly wash the microplate wells with wash buffer to remove all unbound HRP conjugate. Typically, this involves 3-5 wash cycles.

-

Substrate Addition: Dispense 100-150 µL of the ready-to-use K-Blue substrate into each well. It is recommended to pour the required amount of substrate into a separate container to avoid contamination of the stock bottle.

-

Incubation: Incubate the plate at room temperature, protected from direct light. Color development will begin immediately. Incubation times can be varied (typically 5-30 minutes) to achieve the desired signal intensity.

-

Reading:

-

Kinetic Assay: The reaction can be read kinetically at 650 nm. Gently shake the plate to ensure a homogenous solution before reading.

-

Endpoint Assay: To stop the reaction, add an equal volume (100-150 µL) of stop solution to each well. The color will change from blue to yellow. Gently shake the plate and read the absorbance at 450 nm within 30-60 minutes.

-

Protocol for Comparative Kinetic Analysis of K-Blue Substrates

This protocol describes a method to compare the kinetic activity of different K-Blue formulations.

Materials:

-

Horseradish Peroxidase (HRP) standard

-

This compound EIA diluent

-

96-well flat-bottom microtiter plates

-

Multichannel pipette

-

Microplate reader capable of kinetic readings at 650 nm

-

Various this compound K-Blue TMB Substrate formulations for comparison

Procedure:

-

HRP Dilution: Prepare a series of HRP dilutions in this compound EIA diluent. A suggested range is from 0 to 250 ng/mL.

-

HRP Addition: Add 20 µL of each HRP dilution to respective wells of a 96-well microplate.

-

Substrate Addition: Using a multichannel pipette, add 100 µL of the first K-Blue substrate to be tested to the wells containing the HRP dilutions.

-

Kinetic Measurement: Immediately place the plate in a microplate reader and begin measuring the absorbance at 650 nm every 2 minutes for a total of 16-30 minutes at room temperature (20-25°C).

-

Repeat for Other Substrates: Repeat steps 3 and 4 for each K-Blue substrate being compared.

-

Data Analysis: For each substrate, calculate the rate of color formation (milli-absorbance units per minute, mAU/min) for each HRP concentration. Plot the rate of color formation against the HRP concentration to generate a comparative activity curve.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the biochemical reaction of TMB and a typical experimental workflow for using K-Blue substrates.

Caption: HRP-catalyzed oxidation of TMB.

Caption: General ELISA workflow using K-Blue substrate.

References

Powering Academic Discovery: A Technical Guide to Neogen's Genomics Services

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Neogen's comprehensive genomics services tailored for academic research. This compound offers a robust portfolio of solutions, from high-throughput genotyping to advanced sequencing technologies, designed to meet the diverse needs of the scientific community. This document outlines the core services, technical specifications, experimental workflows, and quality management systems that underpin this compound's commitment to delivering high-quality, reliable genomic data.

Core Genomics Services for Academic Research

This compound's genomics services are built on a foundation of cutting-edge technologies and extensive expertise. The company provides a range of solutions to support various research applications across numerous species.[1][2] Their laboratories are equipped with the latest sequencing and genotyping platforms, ensuring high-quality data and rapid turnaround times.[3]

Genotyping Services

This compound offers a comprehensive suite of genotyping services utilizing both fixed and custom arrays.[4][5] These services are ideal for a wide range of applications, including genetic mapping, marker-assisted selection, and population genetics studies. This compound's laboratories are ISO 17025 certified, ensuring high standards of quality and accuracy.

Key Genotyping Platforms:

-

GeneSeek® Genomic Profiler™ (GGP) Arrays: this compound's proprietary line of genotyping arrays designed for various species, including bovine, porcine, and ovine. These arrays are developed with industry-leading scientists and offer optimized SNP selection for high minor allele frequency (MAF) and even genome coverage.

-

Illumina® Genotyping Arrays: As a certified service provider, this compound offers access to Illumina's extensive portfolio of genotyping arrays, including their popular BeadChip technology.

-

ThermoFisher™ (Affymetrix™) Arrays: this compound also provides services for the Axiom™ genotyping platform from ThermoFisher Scientific.

-

Custom Genotyping: For projects with specific requirements, this compound's team of scientists can design custom genotyping panels with up to 700,000 targets (SNPs, indels, and CNVs).

DNA Sequencing Services

This compound provides access to the latest DNA sequencing technologies, offering comprehensive solutions for whole-genome sequencing, targeted sequencing, and other applications. Their laboratories utilize Illumina's powerful sequencing platforms and advanced chemistries to deliver high-quality data.

Key Sequencing Technologies:

-

Illumina® Sequencing: this compound's labs are equipped with the latest Illumina sequencing instruments, utilizing dual-index 150 base pair-end read chemistries for high-quality base calling.

-

InfiniSEEK™: A novel technology developed in partnership with Gencove, InfiniSEEK™ combines low-pass whole-genome sequencing with targeted SNP analysis. This cost-effective solution provides extensive genomic insights for breeding programs and research.

-

SkimSEEK™: This service offers low-pass sequencing with imputation, providing highly accurate SNP variant calls and whole-genome sequence data. It is a cost-effective alternative for large-scale genomic studies.

Data Presentation: Quantitative Specifications

While specific pricing and project-based turnaround times are provided upon consultation with this compound's genomics experts, the following tables summarize the available quantitative specifications for their key services.

| Service/Platform | Key Specifications | Species Supported |

| GeneSeek® Genomic Profiler™ (GGP) Arrays | Custom and fixed SNP arrays. High-throughput capabilities. | Bovine, Porcine, Ovine, Equine, and others. |

| Illumina® Genotyping Arrays | Access to a wide portfolio of commercial arrays. | Various species supported by Illumina platforms. |

| ThermoFisher™ (Axiom™) Arrays | Genotyping services on the Axiom platform. | Various species supported by ThermoFisher platforms. |

| Custom Genotyping | Up to 700,000 custom targets (SNPs, indels, CNVs). Average call rates of >99.3%. | Any species with a reference genome. |

| Illumina® Sequencing | Dual-index 150 base pair-end read chemistry. | Animals, plants, and humans (CLIA-certified). |

| InfiniSEEK™ | Combines low-pass whole-genome sequencing and targeted SNP analysis. | Primarily bovine, with applications for other species. |

| SkimSEEK™ | Low-pass sequencing with imputation to full sequence. | Various species. |

| Sample Type | Minimum DNA Requirement (for purified DNA) | Concentration |

| Purified DNA | 300 ng | 20 ng/µl |

Experimental Protocols & Methodologies

This compound's laboratories follow rigorous, standardized protocols to ensure data quality and consistency. While detailed, proprietary standard operating procedures (SOPs) are not publicly available, the following sections describe the general methodologies for key experimental stages.

Sample Submission and Preparation

The process begins with proper sample collection and submission, which is critical for obtaining high-quality genomic data.

Sample Submission Guidelines:

-

Contact and Consultation: The first step is to contact a this compound genomics lab to discuss project needs and identify the appropriate testing solutions.

-

Sample Collection: Proper sample collection equipment should be ordered and used according to this compound's instructions. Various sample types are accepted, including tissue sampling units (TSUs), blood, hair, and semen.

-

Documentation: A completed genomic submission form must be included with the samples.

-

Shipping: Samples should be sent to the designated this compound laboratory, with proper identification and the electronic submission form emailed to the lab.

Sample-Specific Recommendations:

| Sample Type | Shipping Recommendations |

| Tissue Sampling Units (TSUs) | Ship in a padded envelope or box to prevent breakage. |

| Hair and Blood Samples | Blood tubes should be shipped on ice overnight. Blood cards must be completely dry before shipping. |

| Semen Samples | Can be shipped at ambient temperature, but a cold pack is recommended for long shipping times or extreme temperatures. |

| Purified DNA | Best shipped dried down or frozen on dry ice, with overnight delivery preferred. |

Laboratory Workflow Overview

Upon arrival at the laboratory, samples undergo a series of quality checks and processing steps.

General Laboratory Process:

-

Sample Reception and Quality Check: Samples are checked in, and a quality assessment is performed to ensure they are suitable for processing. Samples are checked for contamination and proper labeling.

-

DNA Extraction and Preparation: DNA is extracted from the submitted samples. For TSU samples, this involves a heat-activated enzyme digestion. For hair samples, follicles are manually processed. The extracted DNA undergoes purification to remove contaminants.

-

DNA Amplification: The purified DNA is amplified to generate sufficient quantities for genotyping or sequencing.

-

Genotyping/Sequencing: The amplified DNA is then processed on the selected genotyping array or sequencing platform.

-

Data Analysis and Quality Control: The raw data generated from the instruments is subjected to rigorous quality control checks and analysis pipelines.

Quality Management

This compound is committed to providing high-quality and reliable genomic data, supported by a robust quality management system. Several of this compound's genomics laboratories have achieved ISO/IEC 17025:2017 accreditation, the highest recognized quality standard for testing and calibration laboratories worldwide. This accreditation demonstrates technical competence and the ability to generate valid results. Additionally, their Lincoln, Nebraska facility holds a CLIA Certificate of Compliance, enabling them to perform human genotyping for clinical research.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams, generated using the DOT language, depict the general workflows for sample processing at this compound's facilities.

Caption: High-level overview of the sample to data workflow.

Caption: Detailed workflow for DNA extraction from TSU and hair samples.

Caption: General workflow for SNP genotyping using array platforms.

For detailed pricing, specific turnaround times, and consultation on project design, academic researchers are encouraged to contact this compound's genomics experts directly.

References

- 1. nda.nebraska.gov [nda.nebraska.gov]

- 2. University & Research | Expert Solutions Supporting Your Campus [this compound.com]

- 3. Elevate Your Genotyping and Sequencing Projects with this compound's Expert Solutions [engage.this compound.com]

- 4. Genotyping Arrays | Advanced DNA Technology for Your Success [this compound.com]

- 5. Genotyping Tools | Catalog Arrays [this compound.com]

Navigating Preclinical Safety and Efficacy: A Technical Guide to Neogen's Toxicology Screening Panels

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of drug discovery and development, early and accurate assessment of a compound's toxicological profile and biological activity is paramount. Neogen's comprehensive suite of toxicology screening panels offers researchers and drug development professionals powerful tools to de-risk candidates, elucidate mechanisms of action, and accelerate the journey from bench to bedside. This technical guide provides an in-depth exploration of two of this compound's core offerings: their extensive portfolio of ELISA-based toxicology screening kits and the innovative BioMAP® phenotypic profiling platforms.

Section 1: High-Throughput Screening with this compound's ELISA Toxicology Panels

This compound provides a broad range of enzyme-linked immunosorbent assay (ELISA) kits for the qualitative and semi-quantitative detection of over 300 drugs of abuse and their metabolites across a variety of forensic and research matrices. These assays are built on the principle of competitive ELISA, offering a sensitive and reliable method for initial screening.

Core Principles of this compound's Competitive ELISA

This compound's toxicology ELISA kits operate on a competitive binding principle. The wells of the microplate are pre-coated with antibodies specific to the target analyte. When a sample is added to the well along with an enzyme-conjugated version of the analyte, the analyte in the sample and the enzyme conjugate compete for the limited number of antibody binding sites. The extent of color development upon addition of a substrate is inversely proportional to the amount of analyte in the sample.

Experimental Protocol: General Procedure for this compound Competitive ELISA Kits

The following protocol provides a general workflow for this compound's competitive ELISA toxicology screening kits. Specific details and incubation times may vary by kit, and it is essential to consult the product-specific insert for precise instructions.

Materials Provided (Typical Kit Contents):

-

Antibody-Coated Microplate (96-well)

-

Drug-Enzyme Conjugate

-

Wash Buffer Concentrate

-

K-Blue® Substrate

-

Acid Stop Solution

-

Positive and Negative Controls

Procedure:

-

Reagent Preparation: Allow all reagents and samples to reach room temperature. Prepare the wash buffer by diluting the concentrate with deionized water as instructed in the kit insert.

-

Sample/Control Addition: Add a specific volume of the standards, controls, and samples into the appropriate wells of the microplate.

-

Enzyme Conjugate Addition: Add the enzyme conjugate to each well.

-

Incubation: Incubate the plate at room temperature for the time specified in the kit insert, typically ranging from 45 to 75 minutes.

-

Washing: After incubation, wash the plate multiple times with the diluted wash buffer to remove any unbound components.

-

Substrate Addition: Add the K-Blue® Substrate to each well.

-

Color Development: Incubate the plate for a specified period to allow for color development.

-

Stopping the Reaction: Add the Acid Stop Solution to each well to terminate the enzymatic reaction.

-

Reading the Results: Measure the absorbance of each well using a microplate reader at the specified wavelength (typically 450 nm). The concentration of the analyte is inversely proportional to the absorbance.

Caption: Workflow of this compound's competitive ELISA.

Quantitative Data Summary for Key this compound ELISA Kits

The following tables summarize key performance characteristics for a selection of this compound's toxicology ELISA kits. "I-50" represents the concentration of the analyte that produces a 50% inhibition of the signal, indicating the assay's sensitivity. Cross-reactivity is expressed as the percentage of reactivity relative to the primary target analyte.

Table 1: Fentanyl and its Analogs [1]

| Compound | I-50 (ng/mL) in EIA Buffer | % Cross-Reactivity |

| Fentanyl | 0.33 | 100% |

| Acrylfentanyl | 0.15 | 215% |

| Valerylfentanyl | 0.16 | 208% |

| Methoxyacetylfentanyl | 0.18 | 184% |

| Furanylfentanyl | 0.19 | 180% |

| p-Fluorofentanyl | 0.24 | 136% |

| Ocfentanil | 0.29 | 112% |

| Butyrfentanyl | 0.35 | 96% |

| Acetylfentanyl | 0.78 | 42% |

| Carfentanil | 5.5 | 6% |

Table 2: Benzodiazepines (Group Ultra Kit)

| Compound | % Cross-Reactivity |

| Oxazepam | 100% |

| Nordiazepam | 179% |

| Nimetazepam | 159% |

| Estazolam | 154% |

| Clobazam | 146% |

| Bromazepam | 142% |

| Diazepam | 142% |

| Alprazolam | 112% |

| Clonazepam | Not explicitly stated in this table |

Table 3: Cannabinoids (THC Hair Kit)

| Compound | % Cross-Reactivity |

| (-)-Δ⁹-THC | 100% |

| (-)-11-nor-9-Carboxy-Δ⁸-THC | 150% |

| (-)-11-nor-9-Carboxy-Δ⁹-THC | 150% |

| (±)-11-Hydroxy-Δ⁹-THC | 107% |

| (-)-Δ⁸-THC | 71% |

| Cannabinol (CBN) | 44% |

| Cannabidiol (CBD) | 0.03% |

Table 4: Opiates (Opiate Group Kit)

| Compound | % Cross-Reactivity |

| Morphine | 100% |

| 6-Acetylcodeine | 195% |

| Codeine | 190% |

| Morphine-3-Glucuronide | 154% |

| Heroin/Diacetylmorphine | 154% |

| 6-Acetylmorphine | 146% |

| Hydrocodone | 122% |

| Oxycodone | 2% |

Section 2: Phenotypic Profiling with this compound's BioMAP® Systems

For a deeper understanding of a compound's biological effects, this compound's BioMAP® platforms provide a powerful phenotypic screening approach. These systems utilize a panel of human primary cell-based assays that model complex tissue and disease states. By measuring a broad range of clinically relevant biomarkers, BioMAP® profiling can reveal a compound's mechanism of action, potential efficacy, and off-target liabilities early in the drug development process.

Experimental Workflow of BioMAP® Profiling

The BioMAP® workflow is a standardized process designed for high-throughput screening and reproducible data generation.

Caption: BioMAP® Phenotypic Profiling Workflow.

Key Applications of BioMAP® Panels in Drug Development

BioMAP® panels are designed to address critical questions throughout the drug discovery and development pipeline:

-

Mechanism of Action (MoA) Elucidation: By comparing the biomarker profile of a test compound to a large reference database of known drugs, the MoA of novel compounds can be predicted.

-

Efficacy and Potency Assessment: The modulation of disease-relevant biomarkers provides an early indication of a compound's potential therapeutic efficacy.

-

Safety and Toxicity Profiling: Off-target effects and potential toxicities can be identified by observing changes in biomarkers across a wide range of biological systems.

-

Lead Optimization and Candidate Selection: BioMAP® profiles can be used to rank-order and select the most promising lead candidates for further development.

-

Drug Repurposing: Identifying novel activities of existing drugs can open up new therapeutic indications.

Overview of Core BioMAP® Panels and Associated Signaling Pathways

This compound offers several specialized BioMAP® panels, each designed to model specific areas of human biology and disease.

1. BioMAP® Diversity PLUS Panel: This broad screening panel consists of 12 distinct human primary cell systems that model a wide range of tissue and inflammatory contexts. It is designed to provide a comprehensive, unbiased view of a compound's biological activities. This panel can distinguish compounds acting on various signaling pathways, including but not limited to:

- NF-κB Signaling: A central pathway in inflammation, immunity, and cell survival.

- MAPK/ERK Pathway: Regulates cell proliferation, differentiation, and survival.

- JAK-STAT Pathway: Critical for cytokine signaling and immune responses.

- PI3K/Akt/mTOR Pathway: A key regulator of cell growth, metabolism, and survival.

2. BioMAP® Oncology Panels: These panels model the complex tumor microenvironment by co-culturing human tumor cells with immune and stromal cells. They are designed to assess the activity of immunomodulatory and anti-cancer agents. Key signaling interactions modeled include:

- Tumor-Immune Cell Crosstalk: Involving cytokine and chemokine signaling (e.g., interferons, interleukins) that can either promote or suppress anti-tumor immunity.

- Stromal-Tumor Interactions: Involving growth factors and extracellular matrix remodeling pathways that support tumor growth and invasion.

subgraph "cluster_Tumor_Cell" {

label="Tumor Cell";

style="filled";

fillcolor="#FFFFFF";

"Tumor_Cell" [label="Tumor Cell"];

"Tumor_Antigens" [label="Tumor Antigens"];

"Tumor_Cell" -> "Tumor_Antigens" [dir="none"];

}

subgraph "cluster_Immune_Cell" {

label="Immune Cell (T Cell)";

style="filled";

fillcolor="#FFFFFF";

"T_Cell" [label="T Cell"];

"TCR" [label="TCR"];

"T_Cell" -> "TCR" [dir="none"];

"Cytokine_Release" [label="Cytokine Release\n(e.g., IFN-γ, TNF-α)"];

"TCR" -> "Cytokine_Release" [label="Activation"];

}

subgraph "cluster_Stromal_Cell" {

label="Stromal Cell (Fibroblast)";

style="filled";

fillcolor="#FFFFFF";

"Fibroblast" [label="Fibroblast"];

"ECM_Remodeling" [label="ECM Remodeling\n(e.g., MMPs)"];

"Fibroblast" -> "ECM_Remodeling" [dir="none"];

}

"Tumor_Antigens" -> "TCR" [label="Presentation by APCs", color="#4285F4"];

"Cytokine_Release" -> "Tumor_Cell" [label="Anti-tumor effects", color="#34A853"];

"Tumor_Cell" -> "Fibroblast" [label="Growth Factors\n(e.g., TGF-β)", color="#FBBC05"];

"Fibroblast" -> "Tumor_Cell" [label="Pro-tumorigenic factors", color="#FBBC05"];

}

Caption: Simplified signaling in the BioMAP® Oncology Panel.

3. BioMAP® Fibrosis Panels: These panels model the pathogenesis of fibrotic diseases in organs such as the lung and kidney. They are particularly useful for evaluating anti-fibrotic therapies. A central signaling pathway in fibrosis that is modeled in these systems is:

- TGF-β Signaling: Transforming growth factor-beta (TGF-β) is a master regulator of fibrosis, promoting the differentiation of fibroblasts into myofibroblasts and the deposition of extracellular matrix.

"TGF_beta" [label="TGF-β"];

"TGF_beta_Receptor" [label="TGF-β Receptor\n(Type I/II)"];

"SMAD2_3" [label="p-SMAD2/3"];

"SMAD4" [label="SMAD4"];

"SMAD_Complex" [label="SMAD Complex"];

"Nucleus" [label="Nucleus", shape="oval"];

"Gene_Transcription" [label="Pro-fibrotic\nGene Transcription\n(e.g., Collagen, α-SMA)"];

"TGF_beta" -> "TGF_beta_Receptor";

"TGF_beta_Receptor" -> "SMAD2_3" [label="Phosphorylation"];

"SMAD2_3" -> "SMAD_Complex";

"SMAD4" -> "SMAD_Complex";

"SMAD_Complex" -> "Nucleus" [label="Translocation"];

"Nucleus" -> "Gene_Transcription";

}

Caption: Canonical TGF-β signaling pathway in fibrosis.

4. BioMAP® T Cell Autoimmune Panel: This panel is designed to model the adaptive immune response and is particularly relevant for the development of therapies for autoimmune diseases. It allows for the assessment of a compound's effects on T cell and B cell function. Key signaling pathways interrogated include:

- T Cell Receptor (TCR) Signaling: The central pathway for T cell activation, leading to cytokine production and proliferation.

- JAK-STAT Pathway: Activated by a wide range of cytokines, this pathway is critical for orchestrating the immune response.

"Cytokine" [label="Cytokine\n(e.g., IL-6, IFN-γ)"];

"Cytokine_Receptor" [label="Cytokine Receptor"];

"JAK" [label="JAK"];

"STAT" [label="STAT"];

"p_STAT" [label="p-STAT\n(Dimer)"];

"Nucleus" [label="Nucleus", shape="oval"];

"Gene_Transcription" [label="Inflammatory\nGene Transcription"];

"Cytokine" -> "Cytokine_Receptor";

"Cytokine_Receptor" -> "JAK" [label="Activation"];

"JAK" -> "STAT" [label="Phosphorylation"];

"STAT" -> "p_STAT";

"p_STAT" -> "Nucleus" [label="Translocation"];

"Nucleus" -> "Gene_Transcription";

}

Caption: The JAK-STAT signaling pathway.

Conclusion

This compound's toxicology screening panels provide a multi-faceted approach to assessing the safety and efficacy of drug candidates. The ELISA-based screening kits offer a rapid and cost-effective method for high-throughput screening of a wide array of compounds. For a more in-depth understanding of a compound's biological impact, the BioMAP® phenotypic profiling platforms offer an unparalleled view into the complex interplay of signaling pathways within physiologically relevant human cell systems. By leveraging these powerful tools, researchers and drug developers can make more informed decisions, leading to the development of safer and more effective therapeutics.

References

A Technical Guide to Neogen's Mycotoxin Testing Portfolio for Food Science Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of Neogen's mycotoxin testing solutions relevant to food science research. It details the various testing platforms, provides quantitative data for key assays, outlines experimental protocols, and explores the cellular signaling pathways impacted by major mycotoxins.

Core Mycotoxin Testing Platforms

This compound offers a range of mycotoxin testing solutions built on two primary technologies: Enzyme-Linked Immunosorbent Assay (ELISA) and Lateral Flow Devices (LFD). These platforms provide both qualitative and quantitative results, catering to diverse research needs from rapid screening to precise quantification.

Veratox® ELISA Kits

The Veratox® line consists of competitive direct ELISA kits that enable the quantitative analysis of a wide array of mycotoxins.[1] These microwell assays are ideal for batch testing and deliver results comparable to analytical methods like HPLC.[2] The principle of the Veratox assay involves the competition between the mycotoxin in the sample and an enzyme-labeled mycotoxin (conjugate) for antibody binding sites. A substrate is then added, which reacts with the bound conjugate to produce a color change. The intensity of the color is inversely proportional to the amount of mycotoxin in the sample.

Reveal® Q+ and Reveal® Q+ MAX Lateral Flow Kits

The Reveal® Q+ and Reveal® Q+ MAX lines offer single-step lateral flow immunochromatographic assays for the rapid quantitative detection of mycotoxins.[3][4][5] These tests are designed for ease of use and provide results in minutes, making them suitable for high-throughput screening. The Reveal® Q+ MAX series notably utilizes a common water-based extraction for multiple mycotoxins, eliminating the need for hazardous solvents. The test strips are read using a reader, such as the Raptor® Integrated Analysis Platform, to provide precise quantitative results.

Quantitative Mycotoxin Test Kit Specifications

The following tables summarize the quantitative capabilities of this compound's Veratox® and Reveal® Q+ test kits for major mycotoxins.

Veratox® ELISA Kits

| Mycotoxin | Kit Name | Quantitative Range | Limit of Detection |

| Aflatoxin | Veratox® for Aflatoxin | 5–50 ppb | - |

| Aflatoxin | Veratox® for Total Aflatoxin | 5–300 ppb | - |

| Aflatoxin M1 | Veratox® for Aflatoxin M1 | - | 4.3 ppt |

| Deoxynivalenol (DON) | Veratox® for DON 2/3 | - | - |

| T-2/HT-2 Toxin | Veratox® for T-2/HT-2 | - | - |

Reveal® Q+ Lateral Flow Kits

| Mycotoxin | Kit Name | Quantitative Range |

| Aflatoxin | Reveal® Q+ for Aflatoxin | 2–150 ppb |

| Aflatoxin | Reveal® Q+ MAX for Aflatoxin | 2–300 ppb |

| Deoxynivalenol (DON) | Reveal® Q+ MAX for DON | 0.3–30 ppm |

| Fumonisin | Reveal® Q+ MAX for Fumonisin | 0.25–50 ppm |

| Ochratoxin | Reveal® Q+ MAX for Ochratoxin | 2–100 ppb |

| Zearalenone | Reveal® Q+ MAX for Zearalenone | 25–1500 ppb |

| T-2/HT-2 Toxin | Reveal® Q+ MAX for T-2/HT-2 | 50–3000 ppb |

Detailed Experimental Protocols

The following are detailed methodologies for performing mycotoxin analysis using this compound's Veratox® ELISA and Reveal® Q+ MAX lateral flow platforms.

Veratox® for Aflatoxin (ELISA) Protocol

This protocol is based on the competitive direct ELISA format.

Materials Provided:

-

48 antibody-coated microwells

-

48 red-marked mixing wells

-

Aflatoxin controls (0, 5, 15, and 50 ppb)

-

Aflatoxin-HRP conjugate solution

-

K-Blue® Substrate solution

-

Red Stop solution

Materials Required but Not Provided:

-

Extraction solvent (e.g., 70% methanol)

-

Grinder

-

Scale

-

Extraction tubes/bags

-

Filter paper/syringes

-

Pipettors and tips

-

Microwell reader with a 650 nm filter

-

Timer

-

Wash bottle

-

Distilled or deionized water

Procedure:

-

Sample Preparation: a. Obtain a representative sample and grind to a fine powder. b. Weigh 50 g of the ground sample into an extraction bag. c. Add 250 mL of 70% methanol. d. Shake vigorously for 3 minutes. e. Allow the mixture to settle and filter the extract.

-

Assay Procedure: a. Remove the required number of red-marked mixing wells and antibody-coated wells. b. Add 100 µL of the conjugate solution to each red-marked mixing well. c. Using a new pipette tip for each, add 100 µL of the controls and filtered sample extracts to their respective red-marked mixing wells. d. Mix the contents by pipetting up and down five times. e. Transfer 100 µL from each mixing well to the corresponding antibody-coated well. Incubate for 2 minutes at room temperature. f. Discard the contents of the antibody wells and wash thoroughly five times with deionized water. g. Add 100 µL of K-Blue® Substrate to each antibody well. Incubate for 3 minutes at room temperature. h. Add 100 µL of Red Stop solution to each well to stop the reaction. i. Read the optical density at 650 nm using a microwell reader.

-

Data Analysis: a. Generate a standard curve using the optical densities of the aflatoxin controls. b. Determine the aflatoxin concentration of the samples by comparing their optical densities to the standard curve.

Reveal® Q+ MAX for Aflatoxin (Lateral Flow) Protocol

This protocol outlines the procedure for the Reveal® Q+ MAX for Aflatoxin test using a water-based extraction.

Materials Provided:

-

25 Reveal® Q+ MAX for Aflatoxin test strips

-

25 red sample dilution cups

-

25 clear sample cups

-

1 bottle of sample diluent

-

25 MAX 1 Aqueous Extraction packets

Materials Required but Not Provided:

-

Grinder

-

Scale

-

Sample collection cups with lids

-

Pipettors and tips (250 µL and 400 µL)

-

Timer

-

Reveal® sample cup rack

-

Raptor® Integrated Analysis Platform

-

Distilled or deionized water

Procedure:

-

Sample Preparation: a. Obtain a representative sample and grind it. b. Weigh a 10 g sample into a sample collection cup. c. Add the contents of one MAX 1 Aqueous Extraction packet to the sample. d. Add 50 mL of distilled or deionized water. e. Cap the cup and shake vigorously for 3 minutes. f. Allow the solids to settle, then filter the extract.

-

Assay Procedure: a. Add 250 µL of the sample diluent to a red dilution cup. b. Add 250 µL of the filtered sample extract to the same red dilution cup. c. Mix by pipetting up and down 5 times. d. Transfer 400 µL of the mixture from the red dilution cup to a clear sample cup. e. Place a Reveal® Q+ MAX for Aflatoxin test strip into the clear sample cup. f. Allow the test to develop for 6 minutes. g. Immediately insert the test strip into the Raptor® reader for analysis.

-

Data Analysis: a. The Raptor® reader will automatically read the test strip and display the quantitative result for aflatoxin concentration.

Mycotoxin-Induced Signaling Pathways

Mycotoxins exert their toxic effects by interfering with various cellular signaling pathways, leading to a range of adverse outcomes from apoptosis to altered gene expression. Understanding these pathways is crucial for researchers in drug development and toxicology.

Aflatoxin Signaling Pathways

Aflatoxins, particularly Aflatoxin B1 (AFB1), are potent carcinogens that can induce apoptosis and modulate gene expression through several signaling pathways. The Target of Rapamycin (TOR) signaling pathway has been shown to play a pivotal role in regulating aflatoxin production in Aspergillus flavus. Additionally, a cAMP and protein kinase A (PKA) signaling pathway regulates aflatoxin accumulation by modulating the expression of the transcriptional activator AflR.

Caption: Aflatoxin signaling pathways involved in biosynthesis and apoptosis.

Deoxynivalenol (DON) Signaling Pathways

Deoxynivalenol (DON), a trichothecene (B1219388) mycotoxin, is known to induce apoptosis and inflammatory responses through the activation of mitogen-activated protein kinase (MAPK) and Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathways. DON binds to ribosomes, triggering a "ribotoxic stress response" that activates MAPKs. The FOXO3a-signaling pathway has also been identified as a mechanism for DON-induced apoptosis in intestinal epithelial cells.

Caption: Deoxynivalenol (DON) induced signaling pathways leading to inflammation and apoptosis.

Fumonisin Signaling Pathways

Fumonisins, particularly Fumonisin B1 (FB1), disrupt sphingolipid metabolism, which can lead to apoptosis and autophagy. FB1 can activate the JNK signaling pathway through protein kinase C (PKC) and MAPK. It also induces oxidative stress, leading to the activation of the p53 apoptosis signaling pathway.

Caption: Fumonisin B1 signaling pathways involved in apoptosis and autophagy.

Ochratoxin A Signaling Pathways

Ochratoxin A (OTA) is a nephrotoxic mycotoxin that can induce apoptosis and hepatic fibrosis. It has been shown to impair cell growth via the PI3K/AKT signaling pathway. OTA-induced apoptosis can be mediated through the p53 signaling pathway. Furthermore, OTA can induce hepatic fibrosis through the TGF-β receptor I/Smad2/3 signaling pathway.

References

- 1. Veratox for Aflatoxin | Mycotoxin Testing [this compound.com]

- 2. Transcriptome Analysis of Ochratoxin A-Induced Apoptosis in Differentiated Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Signalling pathways connecting mycotoxin production and sporulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reveal Q+ for Aflatoxin | Mycotoxin Testing [this compound.com]

- 5. This compound.com [this compound.com]

A Technical Guide to the Neogen Histamine ELISA Kit for Cell Culture Supernatant Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the Neogen Histamine (B1213489) ELISA (Enzyme-Linked Immunosorbent Assay) kit, with a specific focus on its application for the quantification of histamine in cell culture supernatants. This document outlines the kit's core specifications, a detailed experimental protocol, and best practices for sample preparation, ensuring reliable and reproducible results for researchers in immunology, allergy, and drug development.

Introduction to Histamine and its Measurement

Histamine is a biogenic amine synthesized from the amino acid histidine and is a pivotal mediator of inflammatory and allergic responses.[1] It is primarily stored within the granules of mast cells and basophils and is released upon immunological stimulation.[1] The quantification of histamine in cell culture supernatants is a critical tool for studying the mechanisms of allergic reactions, screening for anti-inflammatory compounds, and assessing the immunomodulatory effects of new drug candidates. The this compound Histamine ELISA kit offers a sensitive and specific method for this purpose.

This compound Histamine ELISA Kit: Core Principles and Specifications

The this compound Histamine ELISA kit is a competitive direct enzyme-linked immunosorbent assay.[1][2] In this assay, histamine present in the sample or standard competes with a fixed amount of horseradish peroxidase (HRP)-labeled histamine for binding to a limited number of anti-histamine antibody sites pre-coated on the microplate wells.[1] Following an incubation period, unbound components are washed away, and a substrate solution is added. The resulting color development is inversely proportional to the concentration of histamine in the sample.

Quantitative Data Summary

The performance characteristics of the this compound Histamine ELISA kit (Product #409010) are summarized below for easy reference.

| Parameter | Specification |

| Assay Principle | Competitive Direct ELISA |

| Assay Range | 2.5 - 50.0 ng/mL |

| Limit of Quantification | 2.5 ng/mL |

| Sample Volume | 50 µL |

| Validated Matrices | Urine, Oral Fluid, Tissue Culture Supernatant, Plasma, Serum |

| Intra-assay Precision | ≤ 10% |

| Inter-assay Precision | ≤ 10% |

| Cross-Reactivity | Histamine: 100%, Histidine: < 0.01%, Cadaverine: < 0.01%, Tyramine: < 0.01%, Spermine: < 0.01%, Putrescine: < 0.01%, Trimethylamine: < 0.01% |

| Total Assay Time | Approximately 75 minutes |

| Wavelength for Detection | 650 nm (or 450 nm with stop solution) |

| Storage Conditions | 2-8°C |

Kit Components

| Component | Quantity |

| Histamine Antibody-Coated Microplate | 1 x 96-well plate |

| Histamine Standards (0, 2.5, 5, 10, 20, 50 ng/mL) | 6 vials, 500 µL each |

| Histamine Enzyme Conjugate | 6 mL |

| PBS Sample Diluent | 1 foil pouch (yields 1 L) |

| Wash Buffer (25X Concentrate) | 30 mL |

| K-Blue® Substrate | 20 mL |

| Red Stop Solution (Optional) | Available separately |

Experimental Protocol

This section provides a detailed methodology for using the this compound Histamine ELISA kit.

Reagent Preparation

-

Warm all reagents to room temperature (18-30°C) before use.

-

Prepare Wash Buffer : Dilute the 25X Wash Buffer concentrate 1:25 with deionized water. For the entire bottle, mix 30 mL of concentrate with 720 mL of deionized water.

-

Prepare PBS Sample Diluent : Dissolve the contents of the foil pouch in 1 L of deionized water.

Sample Preparation: Cell Culture Supernatant

The this compound manual advises that the pH of samples should be between 6 and 8. While the manual does not provide a specific protocol for cell culture supernatant, the following is a recommended best-practice procedure to ensure the removal of cellular debris that could interfere with the assay:

-

Collect the cell culture medium into a centrifuge tube.

-

Centrifuge the supernatant at 1,500 rpm for 10 minutes at 4°C to pellet any cells or cellular debris.

-

Carefully aspirate the supernatant and transfer it to a clean tube.

-

The prepared supernatant is now ready for the assay. If not being used immediately, aliquot and store at -80°C to minimize freeze-thaw cycles.

Assay Procedure

The following diagram illustrates the experimental workflow for the this compound Histamine ELISA kit.

Step-by-Step Protocol

-

Determine Well Layout : Decide on the number of wells for standards and samples. It is recommended to run all standards and samples in duplicate.

-

Add Standards and Samples : Pipette 50 µL of each standard and prepared sample into the appropriate wells of the antibody-coated microplate.

-

Add Enzyme Conjugate : Add 50 µL of the ready-to-use Histamine Enzyme Conjugate to each well.

-

First Incubation : Gently shake the plate to mix and incubate for 45 minutes at room temperature (18-30°C).

-

Wash : After incubation, discard the contents of the wells. Wash the wells three times with 300 µL of diluted Wash Buffer per well.

-

Add Substrate : Add 150 µL of K-Blue® Substrate to each well.

-

Second Incubation : Incubate the plate for 30 minutes at room temperature in the dark.

-

Read Plate : Measure the absorbance at 650 nm using a microplate reader. If a stop solution is used, the absorbance should be read at 450 nm.

Data Analysis and Interpretation

The concentration of histamine in the samples is determined by constructing a standard curve. The absorbance values of the standards are plotted against their known concentrations. The histamine concentration in the unknown samples can then be interpolated from this curve. The color intensity is inversely proportional to the histamine concentration.

Histamine Signaling Pathway Overview

The biological effects of histamine are mediated through its binding to four distinct G-protein coupled receptors (GPCRs): H1, H2, H3, and H4. The activation of these receptors triggers various downstream signaling cascades, leading to diverse physiological responses. The simplified diagram below illustrates the primary signaling pathways associated with histamine receptor activation.

Conclusion

The this compound Histamine ELISA kit provides a robust and sensitive tool for the quantification of histamine in cell culture supernatants. By following the detailed protocol and best practices for sample preparation outlined in this guide, researchers can obtain accurate and reproducible data, advancing our understanding of the role of histamine in health and disease.

References

An In-depth Technical Guide to Neogen's Food Allergen Testing

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of Neogen's food allergen testing solutions. It details the core technologies, data presentation, and experimental protocols for their primary testing platforms.

Introduction to this compound's Allergen Testing Portfolio

Undeclared allergens are a leading cause of food recalls, making robust allergen detection a critical component of food safety programs.[1] this compound offers a comprehensive suite of user-friendly diagnostic kits for the detection of a wide array of food allergens.[2][3] These solutions are designed for accuracy and speed, enabling producers to monitor raw materials, finished products, and production environments to prevent cross-contamination.[1][4] The primary methodologies employed are Enzyme-Linked Immunosorbent Assays (ELISAs) for quantitative analysis and Lateral Flow Devices (LFDs) for rapid, qualitative screening.

Core Technologies

This compound's food allergen detection platforms are centered around immunoassay principles, leveraging the high specificity of antibody-antigen interactions.

Quantitative Analysis: Veratox® and BioKits® ELISA Tests

For quantitative and semi-quantitative analysis, this compound offers the Veratox® and BioKits® product lines, which are sandwich ELISA (S-ELISA) tests. These microwell assays are designed to provide precise, numerical measurements of allergen concentrations, typically in parts per million (ppm). The Veratox® line is noted for its rapid time-to-result, often around 30 minutes after sample extraction. The BioKits® line also provides quantitative results with assay times of approximately 90 minutes post-extraction.

A specialized line, Veratox® VIP, offers enhanced sensitivity for detecting very low levels of allergens, particularly in highly processed or complex food matrices.

Qualitative Screening: Reveal® and Reveal® 3-D Lateral Flow Devices

For rapid, on-site screening, this compound provides the Reveal® and Reveal® 3-D lines of lateral flow devices. These immunochromatographic strip tests are designed for the quick determination of the presence of target allergens. The Reveal® 3-D tests are particularly notable for their three-line readout, which includes a control line to confirm test functionality, a test line to indicate the presence of the allergen, and an overload line to prevent false negatives at high allergen concentrations. Results are typically available within 5 to 10 minutes after sample extraction.

Data Presentation: Performance Specifications

The following tables summarize the quantitative performance data for a selection of this compound's Veratox® and Reveal® 3-D allergen test kits. This data is essential for researchers to select the appropriate assay for their specific needs.

Veratox® ELISA Test Kits: Range of Quantitation and Cross-Reactivity

| Allergen | Range of Quantitation | Known Cross-Reactivity and/or Interferences |

| Almond | 2.5 - 25 ppm total almond | Apple seed, sunflower seed, and the pit/stone/seed of common Prunus genus foods (e.g., apricot, cherries, nectarines, peaches, plums). Interferences have been identified with the seed/stone/pit but not with the seedless fruit flesh. |

| Casein | 2.5 - 15 ppm non-fat dried milk | No significant cross-reactivity reported. |

| Coconut | 1.0 - 25 ppm coconut protein | Brazil nut, cashew, cherry pit, hazelnut, oat, peach pit, poppy seed, pumpkin seed, or sunflower seed. Potentially flax/linseed. |

| Crustacea | 2.5 - 25 ppm crustacea | No identified cross-reactivity or interference. |

| Egg | 2.5 - 25 ppm whole dried egg | No identified cross-reactivity or interference. |

| Gliadin | 5 - 50 ppm gliadin | Detects gluten from wheat, rye, and barley. |

| Gliadin R5 | 2.5 - 40 ppm gliadin | Detects gluten from wheat, rye, and barley. |

| Hazelnut | 2.5 - 25 ppm hazelnut | No significant cross-reactivity reported. |

| Mustard | 2.5 - 25 ppm mustard | No significant cross-reactivity reported. |

| Peanut | 2.5 - 25 ppm peanut | No significant cross-reactivity reported. |

| Sesame | 2.5 - 25 ppm sesame | No significant cross-reactivity reported. |

| Soy | 2.5 - 25 ppm soy | No significant cross-reactivity reported. |

| Total Milk | 2.5 - 25 ppm non-fat dried milk | No significant cross-reactivity reported. |

Reveal® 3-D Lateral Flow Devices: Limit of Detection (LOD)

| Allergen | Limit of Detection (LOD) in Rinse Water/Food | Limit of Detection (LOD) on Environmental Surfaces |

| Almond | 5 ppm | 3 - 4 µ g/100 cm² |

| Crustacea | 5 - 10 ppm | 40 µ g/100 cm² (cooked prawn extract) |

| Egg | 5 ppm | 10 µ g/100 cm² |

| Gluten | 5 ppm | 5 µ g/100 cm² |

| Hazelnut | 5 - 10 ppm | 10 µ g/100 cm² |

| Peanut | 5 ppm | 3 - 4 µ g/100 cm² |

| Sesame | 5 - 10 ppm | 5 µ g/100 cm² |

| Soy | 5 ppm | 2 µ g/100 cm² (soy protein) |

| Total Milk | 5 ppm | 20 µ g/100 cm² |

Experimental Protocols

The following sections provide detailed methodologies for performing allergen analysis using this compound's core testing platforms.

Veratox® ELISA Assay: General Protocol

This protocol outlines the general steps for a sandwich ELISA using a Veratox® kit. Specific details may vary between kits for different allergens.

-

Sample Preparation and Extraction:

-

For solid samples, a representative portion is homogenized and extracted using the provided extraction buffer. This often involves a heated water bath incubation to facilitate protein solubilization.

-

Liquid samples, such as rinse water, may be used directly or with minimal dilution in the extraction buffer.

-

-

Assay Procedure:

-

Add controls and extracted samples to the transfer wells.

-

Transfer a defined volume of the contents from the transfer wells to the antibody-coated microwells. Incubate for a specified time to allow the allergen to bind to the capture antibody.

-

Wash the microwells multiple times with a wash buffer to remove unbound material.

-

Add the enzyme-conjugated detector antibody to the microwells and incubate. This allows the detector antibody to bind to the captured allergen.

-

Wash the microwells again to remove any unbound conjugate.

-

Add a substrate solution to the wells. The enzyme on the detector antibody will catalyze a color change.

-

After a final incubation, add a stop solution to halt the reaction.

-

Read the absorbance of each well using a microwell reader at the specified wavelength.

-

-

Data Analysis:

-

A standard curve is generated by plotting the absorbance values of the known standards against their concentrations.

-

The concentration of the allergen in the samples is then determined by interpolating their absorbance values on the standard curve.

-

Reveal® 3-D Lateral Flow Assay: General Protocol

This protocol describes the general workflow for using a Reveal® 3-D test strip.

-

Sample Collection and Extraction:

-

For environmental surfaces, a swab is used to collect the sample, which is then immersed in an extraction buffer.

-

For liquid samples like rinse water, a specified volume is added to the extraction buffer.

-

The sample is then agitated to ensure thorough mixing and extraction of the allergen.

-

-

Test Procedure:

-

The Reveal® 3-D test device is dipped into the sample extract.

-

The liquid migrates up the test strip via capillary action.

-

The results are read visually after a short incubation period (typically 5-10 minutes).

-

-

Interpretation of Results:

-

Negative: A line appears at the control (C) position, but no line appears at the test (T) position.

-

Positive: Lines appear at both the control (C) and test (T) positions.

-

High Positive/Overload: A line appears at the control (C) position, and the overload (O) line may be faint or absent, while the test (T) line may also be faint or absent. This indicates a high concentration of the allergen.

-

Invalid: No line appears at the control (C) position.

-

Mandatory Visualizations

The following diagrams illustrate the principles and workflows of this compound's food allergen testing technologies.

Caption: Principle of the Sandwich ELISA used in Veratox® kits.

Caption: General workflow for Reveal® 3-D lateral flow devices.

Conclusion

This compound provides a robust and versatile portfolio of food allergen testing solutions that cater to the diverse needs of the food industry and research sector. The quantitative ELISA platforms, Veratox® and BioKits®, offer precise measurement of allergen levels, essential for validation and compliance, while the rapid Reveal® and Reveal® 3-D lateral flow devices provide a quick and effective means of on-site screening to prevent cross-contamination. This guide serves as a foundational technical resource for professionals seeking to implement or understand this compound's allergen testing technologies. For specific applications and troubleshooting, consultation with this compound's technical support is recommended.

References

Navigating Neogen's Life Science Research Portfolio: A Technical Guide

This in-depth guide serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of select Neogen life science research products. It details quantitative data, experimental protocols, and workflows to facilitate seamless integration into your research endeavors.

Toxicology & Drug Detection: Quantitative ELISA Kits

This compound offers a robust portfolio of Enzyme-Linked Immunosorbent Assay (ELISA) kits for the sensitive and specific detection of various analytes in forensic and research applications. These assays are designed for high-throughput screening and quantitative analysis across a range of biological matrices.

Performance Characteristics of Select ELISA Kits

The following tables summarize the key quantitative performance data for several of this compound's toxicology and life science research ELISA kits, enabling at-a-glance comparison of their analytical capabilities.

Table 1: this compound Histamine (B1213489) (Life Science Format) ELISA Kit (Product #409010) [1]

| Parameter | Specification |

| Limit of Quantification | 2.5 ng/mL |

| Range of Quantification | 2.5 - 50.0 ng/mL |

| Intra-assay Precision | ≤ 10% |

| Inter-assay Precision | ≤ 10% |

| Cross-Reactivity | Highly specific to Histamine |

Table 2: this compound Fentanyl ELISA Kit Validation Data [2][3]

| Parameter | Whole Blood | Urine |

| Validated Decision Points | 0.5 ng/mL and 1 ng/mL | 1 ng/mL and 5 ng/mL |

| Limit of Detection | 0.25 ng/mL | 0.5 ng/mL |

| Precision (%CV) | <2.4% | <5.6% |

| Cross-Reactivity | Norfentanyl, Acetyl fentanyl, 4-anilino-N-phenethylpiperidine, beta-hydroxythiofentanyl, butyryl fentanyl, and furanyl fentanyl | Not specified |

Table 3: this compound Progesterone ELISA Kit [4]

| Parameter | Specification |

| Assay Range | 0.04 - 40.0 ng/mL |

| Sample Size | 50 µL |

Table 4: this compound Benzodiazepine Kit (Clonazepam as Target) [5]

| Parameter | Whole Blood | Urine |

| Validated Decision Points | 10.0 ng/mL | 25.0 ng/mL |

| Limit of Detection | At least 5.0 ng/mL | At least 10.0 ng/mL |

| Cross-Reactivity | 29 different benzodiazepines | 29 different benzodiazepines |

Table 5: Veratox® for DON 2/3

| Parameter | Specification |

| Cross-Reactivity | DON 100%, 3-acetyl DON. Does not bind to other trichothecenes. |

Experimental Protocol: Histamine (Life Science Format) ELISA Kit

This protocol outlines the key steps for the quantitative determination of histamine in biological fluids using this compound's competitive direct ELISA kit.

1. Reagent Preparation:

- Allow all reagents to equilibrate to room temperature (18-30°C) before use.

- Prepare the Wash Buffer by diluting the 25X concentrate 1:25 with deionized water.

- If required, prepare the PBS Sample Diluent by dissolving the provided powder in 1 L of deionized water.

2. Assay Procedure:

- Determine the number of microwells required for standards, samples, and controls. It is recommended to run all in duplicate.

- Add 100 µL of each standard (0, 2.5, 5, 10, 20, 50 ng/mL) and sample to the appropriate antibody-coated wells.

- Add 100 µL of the enzyme conjugate to each well.

- Mix the plate gently and incubate for 45 minutes at room temperature.

- Wash the wells five times with the diluted Wash Buffer.

- Add 150 µL of K-Blue® Substrate to each well and incubate for 30 minutes at room temperature in the dark.

- Stop the reaction by adding 100 µL of Red Stop Solution.

- Read the absorbance at 650 nm using a microplate reader.

3. Data Analysis:

- Calculate the average absorbance for each set of standards and samples.

- Generate a standard curve by plotting the %B/B0 (percentage of bound fraction) against the logarithm of the histamine concentration for the standards.

- Determine the concentration of histamine in the samples by interpolating their %B/B0 values from the standard curve.

General ELISA Workflow

The following diagram illustrates the general experimental workflow for a sandwich ELISA, a common format for this compound's allergen protein detection kits.

Genomics Services: From Sample to Insight

This compound's genomics services provide comprehensive solutions for a variety of research and breeding applications. The process is streamlined to ensure high-quality data and timely results.

Genomics Workflow

The diagram below outlines the typical workflow for a genomics project with this compound, from initial project planning to the final data delivery.

Note on Signaling Pathways: Publicly available technical documentation for the selected this compound life science research products does not provide specific details on their application in the study of signaling pathways. The products highlighted in this guide are primarily focused on the detection and quantification of specific analytes and genomic markers. Therefore, a diagram illustrating a specific signaling pathway investigated with these products cannot be provided at this time.

References

- 1. This compound.com [this compound.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Validation of the this compound® Fentanyl ELISA Kit for Blood and Urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Diagnostics Progesterone ELISA Kit - 96 well, Quantity: Each of | Fisher Scientific [fishersci.com]

- 5. Validation of the this compound ELISA Benzodiazepine Kit using Clonazepam as the Target Molecule for Blood and Urine - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Neogen Corticosterone ELISA Kit: Mouse Serum Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and supplementary information for the quantification of corticosterone (B1669441) in mouse serum using the Neogen Corticosterone ELISA kit (Product #402810). This document is intended to guide researchers in obtaining accurate and reproducible results for stress assessment and related studies in mice.

Introduction

Corticosterone is the primary glucocorticoid in mice and rats, making it a critical biomarker for stress and physiological research in these species.[1] The this compound Corticosterone ELISA kit is a competitive immunoassay designed for the quantitative measurement of corticosterone in various biological fluids, including serum.[1] This enzyme-linked immunosorbent assay (ELISA) operates on the principle of competition between corticosterone in the sample and a fixed amount of horseradish peroxidase (HRP)-labeled corticosterone for a limited number of antibody binding sites on a microplate.[1] The resulting color development is inversely proportional to the amount of corticosterone present in the sample.[1]

Kit Specifications and Performance

The this compound Corticosterone ELISA kit offers a reliable method for corticosterone quantification. Key performance characteristics are summarized below.

| Parameter | Specification |

| Catalog Number | 402810 |

| Assay Type | Competitive ELISA |

| Sample Type | Mouse Serum |

| Assay Range | 0.05 - 5.0 ng/mL |

| Sensitivity | 0.05 ng/mL |

| Wavelength | 650 nm (or 450 nm with acid stop) |

| Assay Time | Approximately 1.5 hours |

Data sourced from the this compound Corporation product information.

Cross-Reactivity:

The antibody used in this kit exhibits high specificity for corticosterone.

| Compound | Cross-Reactivity (%) |

| Corticosterone | 100 |

| Deoxycorticosterone | 38 |

| 6-Hydroxycorticosterone | 19 |

| Progesterone | 5.1 |

| Tetrahydrocorticosterone | 2.7 |

| Prednisolone | 1.5 |

| Cortisol | 1.1 |

| Pregnenolone | 0.85 |

| 11-Epicorticosterone | 0.78 |

| Cortisone | 0.27 |

Data sourced from the this compound Corporation product information.

Experimental Protocol

This protocol is adapted from the official this compound Corticosterone ELISA kit instructions for the analysis of mouse serum.[1]

Materials Required

Materials Provided:

-

Antibody-coated microplate (96 wells)

-

Corticosterone standards

-

Corticosterone-enzyme conjugate

-

EIA Buffer

-

Wash Buffer Concentrate (10X)

-

Extraction Buffer Concentrate (5X)

-

Substrate

-

Stop Solution (optional, for reading at 450 nm)

Materials Required but Not Provided:

-

Precision pipettes and tips

-

Microplate reader with a 650 nm filter (or 450 nm if using stop solution)

-

Vortex mixer

-

Microplate shaker (optional)

-

Deionized water

-

Glass tubes for extraction

-

Ethyl ether

-

Nitrogen gas supply for evaporation

Sample Preparation: Serum Extraction

For accurate measurement, corticosterone must be extracted from serum.

-

Pipette 100 µL of mouse serum into a glass tube.

-

Add 1 mL of ethyl ether to the tube.

-

Vortex the tube for 30 seconds to ensure thorough mixing.

-

Allow the phases to separate.

-

Transfer the upper organic phase to a clean glass tube.

-

Evaporate the solvent using a gentle stream of nitrogen gas.

-

Reconstitute the dried extract in 100 µL of diluted Extraction Buffer (diluted 1:5 with deionized water).

-

Dilute the reconstituted extract 100-fold by adding 10 µL of the extract to 990 µL of diluted Extraction Buffer.

-

Vortex the diluted sample before use in the assay.

Assay Procedure

-

Prepare Reagents: Dilute the Wash Buffer Concentrate (1:10) and Extraction Buffer Concentrate (1:5) with deionized water. Prepare corticosterone standards as per the kit instructions. Dilute the enzyme conjugate by adding 1 µL of conjugate to 50 µL of EIA buffer for each well.

-

Add Standards and Samples: Add 50 µL of each standard and diluted sample to the appropriate wells in duplicate.

-

Add Enzyme Conjugate: Add 50 µL of the diluted enzyme conjugate to each well.

-

Incubate: Gently shake the plate and incubate for 1 hour at room temperature.

-

Wash: Decant the contents of the plate and wash each well three times with 300 µL of diluted Wash Buffer.

-

Add Substrate: Add 100 µL of substrate to each well.

-

Incubate: Incubate the plate for 30 minutes at room temperature in the dark.

-

Read Plate: Read the absorbance at 650 nm. If using a stop solution, add 100 µL of stop solution to each well and read the absorbance at 450 nm.

Data Analysis

-

Calculate the average absorbance for each set of duplicate standards and samples.

-

Calculate the percentage of binding (%B/B0) for each standard and sample using the following formula: %B/B0 = (Average Absorbance of Standard or Sample / Average Absorbance of Zero Standard) x 100

-

Plot a standard curve of %B/B0 versus the concentration of the corticosterone standards.

-

Determine the concentration of corticosterone in the samples by interpolating their %B/B0 values from the standard curve.

-

Multiply the calculated concentration by the dilution factor (100 in the case of the described sample preparation) to obtain the final corticosterone concentration in the original serum sample.

Experimental Workflow and Signaling Pathway Diagrams

Experimental Workflow

Caption: Experimental workflow for corticosterone measurement in mouse serum.

Competitive ELISA Principle

Caption: Principle of the competitive ELISA for corticosterone detection.

Application Example

In a study investigating the effects of the HIV-1 protein gp120 on microglial activation and anxiety-like behavior in mice, circulating corticosterone levels were measured. Another study on the neuroendocrine dysfunction promoted by HIV-1 Tat protein in female mice also utilized corticosterone measurements to assess the stress response. These studies highlight the utility of quantifying circulating corticosterone as a key physiological indicator in neurobehavioral and pathological research.

Conclusion

The this compound Corticosterone ELISA kit provides a robust and sensitive method for the quantification of corticosterone in mouse serum. Adherence to the detailed protocol, including the crucial sample extraction step, is essential for obtaining accurate and reproducible data. These application notes serve as a comprehensive guide for researchers and drug development professionals to effectively integrate this assay into their studies for the assessment of stress and other physiological conditions in mice.

References

Unlocking Novel Genetic Insights: A Guide to Neogen's DNA Sequencing Services for Variant Discovery

Authored for Researchers, Scientists, and Drug Development Professionals, this document provides a comprehensive overview and detailed protocols for leveraging Neogen's advanced DNA sequencing services to identify novel genetic variants. These insights are critical for advancing research in genomics, understanding disease mechanisms, and accelerating drug discovery and development.